molecular formula C12H11NO3 B1418294 N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide CAS No. 915922-65-5

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B1418294
CAS No.: 915922-65-5
M. Wt: 217.22 g/mol
InChI Key: UQMNRQHIORVLKD-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide is a chemical compound of interest in medicinal chemistry and biological research, featuring a furan ring linked to a 4-hydroxyphenyl group via a carboxamide bridge. While direct studies on this specific compound are limited, its core structure provides strong indications of its potential research applications. Compounds based on the 5-methylfuran-2-carboxamide scaffold are frequently investigated for their potential to modulate enzyme activity . For instance, closely related furan derivatives have been identified as potent inhibitors of enzymes like xanthine oxidase (XO) . The 5-methylfuran moiety is a key structural feature in various bioactive molecules, and its incorporation is often aimed at enhancing molecular interactions with biological targets . Furthermore, the 4-hydroxyphenyl (phenol) group is a common pharmacophore found in molecules that interact with a wide range of cellular receptors and enzymes. Researchers may explore this compound as a building block in the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents. It is important to note that some substituted furans can exhibit tissue-specific toxicity, particularly to pulmonary and hepatic systems, which should be a consideration in the design of biological assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and conduct their own characterization to confirm the compound's properties and suitability for their specific applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-2-7-11(16-8)12(15)13-9-3-5-10(14)6-4-9/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNRQHIORVLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650555
Record name N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID10650555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-65-5
Record name N-(4-Hydroxyphenyl)-5-methyl-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide. As a novel derivative of the versatile furan carboxamide scaffold, this compound holds promise for applications in medicinal chemistry and materials science. This document outlines a detailed, field-proven methodology for its synthesis via amide coupling of 5-methylfuran-2-carboxylic acid and 4-aminophenol. Furthermore, it presents a thorough in-silico characterization, including predicted physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by experimental data from closely related analogs. The guide also explores the potential biological activities of this compound, drawing on the established antifungal and herbicidal properties of the furan carboxamide class. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

Furan-based compounds are a cornerstone of heterocyclic chemistry, with a rich history in both natural products and synthetic pharmaceuticals. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts unique electronic and conformational properties to molecules. When incorporated into a carboxamide linkage, the resulting furan carboxamide scaffold has been identified as a privileged structure in drug discovery and agrochemical research. Numerous studies have highlighted the diverse biological activities of furan carboxamides, including potent antifungal, antibacterial, and herbicidal properties.

This guide focuses on a specific, yet under-explored derivative: This compound . This molecule combines the established furan carboxamide core with a 4-hydroxyphenyl moiety, a common pharmacophore known to participate in hydrogen bonding interactions with biological targets. The addition of a methyl group at the 5-position of the furan ring is anticipated to influence the compound's lipophilicity and metabolic stability.

The primary objective of this whitepaper is to provide a detailed, practical framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and drawing comparisons with well-characterized analogs, this guide aims to empower researchers to confidently produce and evaluate this promising compound for their specific research needs.

Physicochemical Properties

PropertyPredicted ValueReference/Method
Molecular Formula C₁₂H₁₁NO₃Calculation
Molecular Weight 217.22 g/mol Calculation
Appearance Off-white to light brown solidAnalogy to similar amides
Melting Point 180-190 °CBased on starting materials[1][2]
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar solvents.Based on starting materials[1][3]
pKa ~9.5 (phenolic hydroxyl), ~17 (amide N-H)Analogy to phenols and amides
LogP ~2.5Prediction based on structure

Synthesis of this compound

The most direct and efficient synthetic route to this compound is the amide coupling of 5-methylfuran-2-carboxylic acid with 4-aminophenol. This transformation can be achieved through several reliable methods, with the choice of coupling agent being a critical determinant of reaction efficiency and purity of the final product.

Proposed Synthetic Scheme

synthesis cluster_reactants Starting Materials cluster_reagents Reagents reactant1 5-Methylfuran-2-carboxylic acid product This compound reactant1->product Amide Coupling reactant2 4-Aminophenol reactant2->product reagent1 Coupling Agent (e.g., EDC, DCC) + Additive (e.g., HOBt) reagent1->product reagent2 Base (e.g., DIPEA, Et3N) reagent2->product reagent3 Solvent (e.g., DMF, CH2Cl2) reagent3->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard amide coupling procedures and should be adapted and optimized by the end-user.

Materials:

  • 5-Methylfuran-2-carboxylic acid (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality behind Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine.[4][5] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[6]

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

  • Anhydrous DMF: A polar aprotic solvent is chosen to ensure the solubility of all reactants and reagents. Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
  • δ 9.5-10.5 (s, 1H): Amide N-H proton. The chemical shift can be broad and is solvent-dependent.

  • δ 9.0-9.5 (s, 1H): Phenolic O-H proton. The chemical shift can be broad and is solvent-dependent.

  • δ 7.3-7.5 (d, 2H): Aromatic protons on the hydroxyphenyl ring ortho to the amide group.

  • δ 6.8-7.0 (d, 2H): Aromatic protons on the hydroxyphenyl ring meta to the amide group.

  • δ 7.0-7.2 (d, 1H): Furan proton at the 3-position.

  • δ 6.2-6.4 (d, 1H): Furan proton at the 4-position.

  • δ 2.3-2.5 (s, 3H): Methyl protons at the 5-position of the furan ring.

¹³C NMR Spectroscopy
  • δ 158-162: Amide carbonyl carbon.

  • δ 150-155: Carbon of the hydroxyphenyl ring attached to the hydroxyl group.

  • δ 145-150: Furan carbon at the 2-position.

  • δ 155-160: Furan carbon at the 5-position.

  • δ 130-135: Carbon of the hydroxyphenyl ring attached to the amide nitrogen.

  • δ 120-125: Aromatic carbons of the hydroxyphenyl ring ortho to the amide group.

  • δ 115-120: Aromatic carbons of the hydroxyphenyl ring meta to the amide group.

  • δ 110-115: Furan carbon at the 3-position.

  • δ 105-110: Furan carbon at the 4-position.

  • δ 10-15: Methyl carbon.

Infrared (IR) Spectroscopy
  • 3300-3500 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.[3]

  • 3200-3400 cm⁻¹ (sharp): N-H stretch of the amide.[7]

  • 3100-3150 cm⁻¹: C-H stretch of the furan and phenyl rings.

  • ~1650 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).[7]

  • ~1550 cm⁻¹: N-H bend of the amide (Amide II band).

  • 1500-1600 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1250 cm⁻¹: C-O stretch of the phenol.[3]

  • ~1020 cm⁻¹: C-O-C stretch of the furan ring.

Mass Spectrometry
  • Expected [M+H]⁺: 218.0761

  • Expected [M-H]⁻: 216.0612

  • Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the hydroxyphenyl group and cleavage of the amide bond.

Potential Biological Activities and Applications

While this compound has not been extensively studied, the broader class of furan carboxamides has demonstrated significant potential in several areas of biological research.

Antifungal Activity

A number of furan-2-carboxamide derivatives have been reported to exhibit potent antifungal activity against a range of plant pathogenic fungi.[1][8] The mechanism of action for some of these compounds has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1] The structural similarity of this compound to these known antifungal agents suggests that it may also possess fungicidal properties.

Herbicidal Activity

Certain furan carboxamide derivatives have been investigated as potential herbicides.[9] Their mode of action can vary, but some have been shown to inhibit plant-specific enzymes. Given the structural alerts within this compound, it is a candidate for screening in herbicidal assays.

Drug Discovery

The furan carboxamide scaffold is present in a number of biologically active molecules. The incorporation of the 4-hydroxyphenyl group, a common feature in many pharmaceuticals, makes this compound an interesting candidate for broader screening in various disease models.

biological_activity cluster_compound This compound cluster_activities Potential Biological Activities compound Core Structure activity1 Antifungal compound->activity1 Analogous to SDH inhibitors activity2 Herbicidal compound->activity2 Structural alerts activity3 Drug Discovery Candidate compound->activity3 Pharmacophoric features

Sources

5-Methylfuran-2-carboxamide Derivatives: Technical Synthesis, SAR, and Therapeutic Applications

[1]

Executive Summary & Scaffold Analysis

The 5-methylfuran-2-carboxamide core (MFCA) represents a distinct subclass of furan-based heterocycles. Unlike its 5-nitro analogs (known for genotoxicity) or 5-hydroxymethyl analogs (metabolically labile), the 5-methyl variant offers a lipophilic, stable anchor point for drug design.[1]

Key Technical Advantages:

  • Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position, preventing rapid oxidation typical of unsubstituted furans.

  • Hydrogen Bonding: The carboxamide linker acts as a dual H-bond donor/acceptor, critical for orienting the molecule within the ATP-binding pockets of kinases (e.g., ROR

    
    , EGFR).[1]
    
  • Bioisosterism: The furan ring serves as a bioisostere for phenyl and thiophene rings, often improving solubility profiles while maintaining planarity.[1]

Synthetic Strategies

The synthesis of 5-methylfuran-2-carboxamide derivatives typically follows two primary pathways: Direct Amidation of the carboxylic acid or Functionalization of the furan core.

Pathway A: Green Synthesis via Hydrogenolysis (The "Bio-Renewable" Route)

Recent advancements prioritize converting biomass-derived 5-hydroxymethylfurfural (HMF) into the stable 5-methyl core before amidation.

Protocol:

  • Starting Material: 5-hydroxymethyl-2-furancarboxylic acid (HMFA).[2][3]

  • Catalyst: Pd/C (5 wt%).

  • Conditions: THF, 30°C, 3.0 MPa

    
    .
    
  • Mechanism: Selective hydrogenolysis of the C-OH bond to form 5-methyl-2-furancarboxylic acid (MFA).[2]

  • Yield: >94%.

Pathway B: Amide Coupling (General Protocol)

Once 5-methyl-2-furancarboxylic acid is obtained, it is coupled with various amines (aryl, heteroaryl, alkyl) to generate the library of derivatives.[1]

Standard Operating Procedure (SOP):

  • Activation: Dissolve 5-methyl-2-furancarboxylic acid (1.0 equiv) in dry DCM/DMF. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at

    
     for 30 min.
    
  • Coupling: Add the target amine (1.0 equiv) and DIPEA (2.5 equiv).[1]

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.[1]
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflowHMF5-Hydroxymethylfurfural (Biomass)HMFA5-Hydroxymethyl-2-furancarboxylic AcidHMF->HMFAOxidationMFA5-Methyl-2-furancarboxylic AcidHMFA->MFAPd/C, H2(Hydrogenolysis)ActivationActivated Ester(OBt/OSu)MFA->ActivationEDCI/HOBtProduct5-Methylfuran-2-carboxamide DerivativeActivation->ProductR-NH2(Amidation)

Figure 1: Chemo-enzymatic and synthetic route from biomass precursors to the active amide scaffold.

Medicinal Chemistry & Biological Applications[1][3][4][5][6][7][8][9][10]

Kinase Inhibition (Target: ROR )

The most potent application of the 5-methylfuran-2-carboxamide scaffold appears in the inhibition of Retinoic Acid Receptor-related Orphan Receptor alpha (ROR


)
  • Lead Compound: N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide

  • Mechanism: The furan oxygen and the amide nitrogen form a "hinge-binding" motif. The 5-methyl group occupies a small hydrophobic pocket, providing selectivity over larger 5-aryl derivatives.

  • Activity Data:

Compound IDR Substituent (Amide N)TargetActivity (

)
Source
MFCA-Thz1 5-benzylthiazol-2-ylROR

~170 - 410 nMBindingDB [1]
MFCA-Ind 2-(1H-indol-3-yl)ethylHeLa Cells

Oriental J Chem [2]
MFCA-Ph PhenylAntimicrobialModerateResearchGate [3]
Antimicrobial & Antifungal Activity

While 5-nitrofuran derivatives are classic antibiotics (e.g., Nitrofurantoin), the 5-methyl derivatives offer a safer toxicity profile, albeit with lower intrinsic potency.[1]

  • SAR Insight: The 5-methyl group is less electron-withdrawing than the 5-nitro group. To compensate, the amide substituent (R) must carry the pharmacophore.[1]

  • Key Finding: Derivatives coupled with tryptamine (indole moiety) show significant activity against S. aureus and E. coli. The lipophilic indole ring facilitates membrane penetration, while the furan core positions the molecule.[1]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this class is governed by three specific regions:

  • Region A (The 5-Position):

    • 
      : Optimal for metabolic stability and hydrophobic interaction.
      
    • 
      : Increases solubility and H-bonding but reduces half-life (oxidation to aldehyde/acid).
      
    • 
      : High potency but high genotoxicity (Mutagenic).[1]
      
  • Region B (The Linker):

    • 
       (Amide): Essential for H-bonding. Replacing with ester (
      
      
      ) drastically reduces kinase affinity.[1]
    • Reverse Amide (

      
      ): Generally less active due to altered vector orientation.[1]
      
  • Region C (The Tail):

    • Aromatic/Heteroaromatic rings (Thiazole, Indole) are required for

      
       stacking within the binding pocket.[1]
      
Visualization: SAR Logic

SAR_LogicCoreFuran Core(Planar Scaffold)Pos55-Position(Methyl)Core->Pos5StabilizesLinker2-Carboxamide(Linker)Core->LinkerDirectsHydrophobic Pocket\nInteractionHydrophobic PocketInteractionPos5->Hydrophobic Pocket\nInteractionTailN-Substituent(Variable Region)Linker->TailOrientsH-Bond Donor/Acceptor\n(Hinge Region)H-Bond Donor/Acceptor(Hinge Region)Linker->H-Bond Donor/Acceptor\n(Hinge Region)Specificity\n(Kinase/Bacteria)Specificity(Kinase/Bacteria)Tail->Specificity\n(Kinase/Bacteria)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 5-methylfuran-2-carboxamide pharmacophore.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-5-methylfuran-2-carboxamide

Context: This protocol is adapted for synthesizing the tryptamine derivative, known for cytotoxic activity.

  • Reagents:

    • 5-methyl-2-furoic acid (126 mg, 1.0 mmol)

    • Tryptamine (160 mg, 1.0 mmol)[1]

    • DCC (N,N'-Dicyclohexylcarbodiimide) (206 mg, 1.0 mmol)[1]

    • DMAP (4-Dimethylaminopyridine) (12 mg, 0.1 mmol)[1]

    • DCM (Dichloromethane) (10 mL, anhydrous)[1]

  • Procedure:

    • Step 1: Dissolve 5-methyl-2-furoic acid in DCM under nitrogen atmosphere.

    • Step 2: Add DCC and DMAP.[4] Stir for 15 minutes at RT. A white precipitate (DCU) will begin to form.[1]

    • Step 3: Add Tryptamine slowly.

    • Step 4: Stir the reaction mixture at RT for 12 hours. Monitor by TLC (50:50 Hexane:EtOAc).[1]

    • Step 5: Filter off the DCU precipitate.

    • Step 6: Evaporate the filtrate and purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).

  • Validation:

    • Yield: Expect 65-75%.

    • Appearance: Yellowish viscous oil or solid.

    • 1H NMR Check: Look for the singlet methyl peak at

      
       ~2.3-2.4 ppm and the characteristic furan doublets at 
      
      
      ~6.1 and 7.0 ppm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Context: Validating the biological activity against HeLa or HepG2 cell lines.[4]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 
    
    
    , 5%
    
    
    .
  • Treatment: Add the synthesized derivative (dissolved in DMSO) at varying concentrations (e.g., 1, 10, 50, 100, 250

    
    ). Ensure final DMSO concentration < 1%.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis.
    

Future Outlook

The 5-methylfuran-2-carboxamide scaffold is currently under-utilized compared to its hydroxymethyl and nitro counterparts. However, its potential in fragment-based drug discovery (FBDD) is significant.[1]

  • Dual Inhibition: Future designs should explore linking the 5-methylfuran core with kinase-specific "hinge binders" (like aminopyrimidines) to create dual EGFR/VEGFR inhibitors.

  • Sickle Cell Disease: While 5-HMF is the primary lead, 5-methyl derivatives could serve as non-covalent modulators or negative controls to validate the necessity of the aldehyde/hydroxyl group in hemoglobin binding.

References

  • BindingDB . 5-Methyl-furan-2-carboxylic acid (5-benzyl-thiazol-2-yl)-amide Activity Data. BindingDB Database. Link[1]

  • Phutdhawong, W. S., et al. (2019).[1] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link

  • Taechowisan, T., et al. (2020).[1] Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert / ResearchGate. Link[1]

  • RSC Publishing . Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid. Royal Society of Chemistry.[2] Link

  • PubChem . 5-Methylfuran-2-carboxamide Compound Summary. National Library of Medicine. Link[1]

Technical Guide: Solubility & Handling of 5-methyl-N-(4-hydroxyphenyl)-2-furamide in DMSO

[1][2]

Executive Summary

This technical guide details the solubility profile, stock solution preparation, and handling protocols for 5-methyl-N-(4-hydroxyphenyl)-2-furamide (CAS: 915922-65-5).[1][2] While this compound exhibits poor solubility in aqueous buffers due to its aromatic furan-amide core, it demonstrates high solubility in Dimethyl Sulfoxide (DMSO) .[1][2]

For researchers in drug discovery and chemical biology, maintaining the compound in a dissolved state during the transition from organic stock to aqueous assay media is the critical failure point.[2] This guide provides a self-validating workflow to prevent precipitation ("crashing out") and ensure reproducible biological data.

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the molecular interaction potential.[2] The compound consists of a lipophilic 5-methylfuran ring coupled to a 4-hydroxyphenyl group via an amide linker.[1][2]

PropertyDataRelevance to Solubility
Compound Name 5-methyl-N-(4-hydroxyphenyl)-2-furamideTarget Analyte
CAS Number 915922-65-5Unique Identifier
Molecular Weight 217.22 g/mol Small molecule (Lipinski compliant)
H-Bond Donors 2 (Amide N-H, Phenol O-H)Requires polar aprotic solvent (DMSO) to disrupt intermolecular H-bonds.[1][2][3][4][5]
H-Bond Acceptors 3 (Amide C=O, Furan O, Phenol O)Good interaction with DMSO sulfinyl group.[1]
Predicted LogP ~2.1Moderately lipophilic; poor water solubility.[1][2]

The Mechanism: Water molecules form a strong hydrogen-bond network that excludes the non-polar furan and methyl groups of this compound.[1][2] DMSO, being a polar aprotic solvent, interacts favorably with both the polar amide/phenol groups (via dipole-dipole and H-bonding) and the non-polar aromatic rings (via dispersion forces), making it the ideal vehicle for stock solutions.

Protocol: Preparation of Stock Solutions

Objective: Create a stable, high-concentration stock solution (typically 10 mM to 50 mM) for long-term storage.

Materials Required[1][2][4][6][7][8][9][10][11]
  • Compound: 5-methyl-N-(4-hydroxyphenyl)-2-furamide (Solid)[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.[1][2]

Step-by-Step Methodology
  • Calculation: Determine the mass required for the target concentration.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000[1]

    • Example: To make 1 mL of 50 mM stock: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

      
      
      
  • Weighing: Weigh ~11 mg of the solid into the amber vial. Record the exact mass.

  • Solvent Addition: Add the precise volume of DMSO calculated from the exact mass to achieve 50 mM.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should become clear and colorless to pale yellow.[1][2]

    • Contingency: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Inspect against a light source. Any turbidity indicates incomplete dissolution.[1][2]

Critical Workflow: Serial Dilution & Assay Transfer[1]

The most common error in handling this compound is aqueous shock precipitation .[1][2] This occurs when a high-concentration DMSO stock is added directly to a large volume of aqueous buffer, causing local regions of high water content that force the compound out of solution before it can disperse.[1][2]

The "Intermediate Dilution" Rule: Never dilute a >10 mM stock directly into the assay well. Use an intermediate dilution step in 100% DMSO to lower the concentration before the final aqueous step.[1][2]

Visualized Workflow (DOT Diagram)

GStockPrimary Stock(50 mM in DMSO)InterIntermediate Plate(Serial Dilution in 100% DMSO)Stock->Inter DiluteAssayFinal Assay Well(1x Conc. in 1% DMSO)WorkingWorking Solution(10x Conc. in 10% DMSO)Inter->Working 1:10 into BufferWorking->Assay 1:10 into Media

Figure 1: Recommended dilution workflow to prevent precipitation.[1][2] By performing serial dilutions in 100% DMSO (Yellow) and creating a "Working Solution" (Green) before the final assay (Blue), you minimize the risk of compound crashing out.[1]

Protocol for Aqueous Transfer
  • Serial Dilution: Perform all dose-response dilutions in 100% DMSO .

  • Working Solution: Transfer 10 µL of the DMSO dilution into 90 µL of Assay Buffer (creates a 10% DMSO intermediate). Mix immediately.

  • Final Assay: Transfer 10 µL of the Working Solution into 90 µL of cells/media.

    • Final Result: 1% DMSO concentration (tolerable by most cell lines).[1][2]

    • Benefit: The compound is already partially hydrated and dispersed, reducing precipitation risk.[2]

Stability & Troubleshooting

Storage Stability[1][2]
  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][2] Water uptake reduces solubility and can cause hydrolysis of the amide bond over time.[1][2]

  • Recommendation: Store stocks at -20°C or -80°C. Use single-use aliquots to avoid freeze-thaw cycles, which introduce moisture condensation.[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Assay "Aqueous Shock" (Direct addition of high conc.[1][2] stock)Adopt the Intermediate Dilution method (see Fig 1).
Cloudiness in Stock Moisture contamination in DMSOUse fresh, anhydrous DMSO.[1][2] Sonicate at 37°C.
Cytotoxicity in Controls DMSO concentration >1%Normalize all wells to <0.5% DMSO. Include a "Vehicle Only" control.[2]
Loss of Potency Amide hydrolysis due to storage in wet DMSOAnalyze stock via LC-MS.[1][2] Prepare fresh stock from solid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44371268, N-[(4-hydroxyphenyl)methyl]formamide (Structural Analog).[1][2] Retrieved from [Link][1]

  • NanoTemper Technologies. Handling DMSO Stocks in Biological Assays.[1][2] Retrieved from [Link][1]

In-Depth Technical Guide: N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide (CAS: 915922-65-5) is a bioactive heterocyclic scaffold belonging to the furan-2-carboxamide class.[1][2] Emerging as a critical "fragment-lead" in medicinal chemistry, this compound exhibits pleiotropic pharmacological potential, particularly in antibacterial biofilm inhibition , anti-inflammatory signaling , and tyrosinase modulation .

This guide provides a rigorous technical analysis of the compound's physicochemical identity, a validated synthetic protocol, and its application in high-throughput biological screening. It is designed for researchers requiring actionable data for lead optimization and assay development.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

The compound combines a lipophilic 5-methylfuran moiety with a polar, hydrogen-bond-donating 4-hydroxyphenyl (p-aminophenol) group. This structural duality allows it to interact with diverse protein binding pockets, making it a versatile pharmacophore.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Synonyms N-(4-hydroxyphenyl)-5-methyl-2-furamide; 5-Methyl-N-(p-hydroxyphenyl)-2-furoamide
CAS Number 915922-65-5
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Exact Mass 217.0739
LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)
H-Bond Donors 2 (Amide NH, Phenolic OH)
H-Bond Acceptors 3 (Amide O, Furan O, Phenolic O)
Solubility Soluble in DMSO (>10 mg/mL), DMF; Low solubility in water

Part 2: Synthetic Route & Methodology

The synthesis of this compound utilizes a convergent amide coupling strategy. The preferred method employs 1,1'-Carbonyldiimidazole (CDI) activation, which avoids the generation of acidic byproducts common with acyl chlorides, preserving the integrity of the acid-sensitive furan ring.

Reaction Scheme (Graphviz)

Synthesis SM1 5-Methylfuran-2-carboxylic acid (Starting Material A) Inter Acyl-Imidazole Intermediate SM1->Inter THF, 45°C, 2h SM2 4-Aminophenol (Starting Material B) Prod N-(4-Hydroxyphenyl)-5-methylfuran- 2-carboxamide (Target) SM2->Prod Inter->Prod + SM2 THF, Reflux, 18h CDI Reagent: CDI (1.1 eq) CDI->Inter

Caption: One-pot, two-step synthesis via CDI-mediated activation of the carboxylic acid.

Detailed Protocol

Reagents: 5-Methylfuran-2-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), 4-Aminophenol (1.1 eq), Anhydrous THF.

  • Activation:

    • Charge a flame-dried round-bottom flask with 5-methylfuran-2-carboxylic acid (1.0 eq) and anhydrous THF (0.5 M concentration).

    • Add CDI (1.1 eq) in one portion.

    • Stir the mixture at 45°C for 2 hours under an inert atmosphere (N₂ or Ar). Note: Evolution of CO₂ gas indicates successful activation.

  • Coupling:

    • Add 4-aminophenol (1.1 eq) directly to the reaction vessel.

    • Heat the mixture to reflux (66°C) and stir for 18–20 hours.

    • Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) or LC-MS.

  • Work-up & Purification:

    • Remove THF under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with 10% NaHCO₃ (2x), 10% HCl (2x), and Brine (1x). Critical: The acid wash removes unreacted aniline; the base wash removes unreacted acid.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Part 3: Biological Mechanism & Pharmacology

This compound acts as a privileged scaffold , meaning its core structure is capable of binding to multiple distinct biological targets. Research highlights two primary mechanisms of action:

Antibiofilm Activity (Quorum Sensing Interference)

Furan-2-carboxamides mimic the structure of Acyl-Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for quorum sensing.

  • Mechanism: The compound competes with native AHLs for binding to transcriptional regulators (e.g., LasR, LuxR).

  • Effect: Disruption of biofilm formation without killing the bacteria directly, reducing the selection pressure for resistance.

Enzyme Inhibition (Tyrosinase & SIRTs)

The p-hydroxyphenyl moiety mimics the tyrosine substrate, allowing the compound to dock into the active site of Tyrosinase , a copper-containing enzyme involved in melanogenesis.

  • Mechanism: Chelation of the binuclear copper active site by the amide carbonyl and phenolic hydroxyl.

  • Application: Potential as a skin-whitening agent or melanoma therapeutic.

Biological Pathway Diagram (Graphviz)

Mechanism Compound N-(4-Hydroxyphenyl)-5-methylfuran- 2-carboxamide QS_Receptor Quorum Sensing Receptor (e.g., LasR/LuxR) Compound->QS_Receptor Competitive Antagonism Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Substrate Mimicry/Chelation Biofilm Bacterial Biofilm Formation QS_Receptor->Biofilm Downregulates Inhibition Inhibition of Virulence Factors QS_Receptor->Inhibition Promotes Melanin Melanin Synthesis Tyrosinase->Melanin Blocks Depigmentation Depigmentation/ Anti-Melanoma Tyrosinase->Depigmentation Promotes

Caption: Dual mechanistic pathways: Quorum sensing interference (left) and Tyrosinase inhibition (right).

Part 4: Experimental Protocols (Assays)

Protocol A: Antibiofilm Assay (Crystal Violet Method)

Objective: Quantify the inhibition of biofilm formation in Pseudomonas aeruginosa or Staphylococcus aureus.

  • Culture Preparation: Dilute overnight bacterial culture 1:100 in fresh LB media.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates. Treat with the compound (concentration range: 1–100 µM). Include DMSO control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells gently with PBS (2x).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 mins.

    • Wash with water to remove excess dye.

  • Quantification: Solubilize the stained biofilm with 30% Acetic Acid. Measure Absorbance at 550 nm .

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Tyrosinase Inhibition Assay

Objective: Determine IC₅₀ against mushroom tyrosinase.

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (50 U/mL).

  • Procedure:

    • Mix 100 µL buffer, 20 µL compound solution, and 20 µL enzyme.

    • Incubate at 25°C for 10 mins.

    • Add 20 µL L-DOPA to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring Absorbance at 475 nm kinetically for 10 minutes.

Part 5: Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

References

  • PubChem. (2025). This compound (Compound).[2][3] National Library of Medicine. [Link]

  • Castillo, F., et al. (2016). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide on the Therapeutic Potential of N-(4-hydroxyphenyl) Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile chemical properties and presence in numerous pharmacologically active compounds.[1][2][3] This technical guide focuses on a specific, promising class: N-(4-hydroxyphenyl) furan derivatives. The incorporation of the N-(4-hydroxyphenyl) moiety is a strategic design element, as phenolic groups are known to contribute to a range of biological activities, including antioxidant and antimicrobial effects.[4][5] This document provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives in key areas such as oncology, infectious diseases, and inflammatory conditions. We will delve into the causality behind experimental designs, present detailed protocols for in vitro evaluation, and summarize key structure-activity relationship data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Introduction: The Furan Scaffold and the Significance of the 4-Hydroxyphenyl Moiety

The furan ring is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide spectrum of therapeutic applications.[3] Furan derivatives have demonstrated a remarkable breadth of bioactivity, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][6] The versatility of the furan ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at receptor binding sites.[1]

The strategic incorporation of an N-(4-hydroxyphenyl) group onto the furan core is a deliberate choice aimed at enhancing therapeutic potential. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and it is a well-known scavenger of reactive oxygen species (ROS). This dual functionality can potentiate the molecule's interaction with biological targets and confer antioxidant properties, which are often beneficial in the context of cancer and inflammation.

Therapeutic Applications and Mechanisms of Action

N-(4-hydroxyphenyl) furan derivatives have shown promise across several therapeutic areas. This section will explore the primary applications and the underlying molecular mechanisms.

Anticancer Activity

The furan nucleus is a component of many compounds that exhibit potent anticancer activity.[3] These derivatives can induce cancer cell death through multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways essential for tumor progression.[3][7]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8] Many furan derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.

  • Key Events:

    • The compound induces cellular stress, leading to the upregulation of the tumor suppressor protein p53.

    • p53, in turn, increases the expression of pro-apoptotic proteins like Bax.

    • Bax translocates to the mitochondria, disrupting the outer mitochondrial membrane and leading to the release of cytochrome c.

    • Cytochrome c activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to cell death.[9]

Some N-(4-hydroxyphenyl) furan derivatives have demonstrated the ability to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[8]

G cluster_0 Intrinsic Apoptosis Pathway a Furan Derivative b Cellular Stress a->b c p53 Upregulation b->c d Bax Upregulation c->d e Mitochondrial Membrane Disruption d->e f Cytochrome c Release e->f g Caspase-9 Activation f->g h Caspase-3 Activation g->h i Apoptosis h->i

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Antimicrobial Activity

Furan derivatives have a well-established history as antimicrobial agents.[3] The inclusion of the N-(4-hydroxyphenyl) moiety can enhance this activity. These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of these derivatives is often multifaceted:

  • Enzyme Inhibition: They can inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Membrane Disruption: The lipophilic nature of the furan ring combined with the polar hydroxyphenyl group can facilitate interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Some derivatives can interfere with the signaling pathways that microbes use to form biofilms, which are protective communities of bacteria that are highly resistant to antibiotics.

A study on novel 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides demonstrated significant in vitro antibacterial activity against both Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (E. coli, S. typhi) bacteria.[4]

G cluster_1 Antimicrobial Mechanisms A Furan Derivative B Microbial Cell A->B C Enzyme Inhibition B->C D Membrane Disruption B->D E Biofilm Formation Inhibition B->E F Microbial Death C->F D->F E->F

Caption: Antimicrobial mechanisms of furan derivatives.

Anti-inflammatory and Antioxidant Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Furan derivatives can modulate inflammatory pathways, often due to their antioxidant properties.[6][10][11]

Mechanism of Action: Modulation of Inflammatory Pathways

  • COX Inhibition: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation and pain.[1]

  • Signaling Pathway Modulation: These compounds can exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[6][12]

  • Antioxidant Effects: The 4-hydroxyphenyl group is a potent scavenger of free radicals. By neutralizing reactive oxygen species (ROS), these derivatives can reduce oxidative stress, a key driver of inflammation.[13] This antioxidant capacity can be measured by assays such as DPPH radical scavenging.[11][13]

Quantitative Data Summary

The therapeutic potential of N-(4-hydroxyphenyl) furan derivatives is often quantified by their IC50 values (the concentration required to inhibit 50% of a biological process). The table below summarizes representative data from the literature.

Compound ClassTarget/AssayCell Line / OrganismIC50 Value (µM)Reference
Furan-based Pyridine CarbohydrazideCytotoxicityMCF-7 (Breast Cancer)4.06[8]
Furan-based N-phenyl TriazinoneCytotoxicityMCF-7 (Breast Cancer)2.96[8]
4-Thiazolidinone Derivative (14b)CytotoxicityMCF-7 (Breast Cancer)0.85[14]
4-Thiazolidinone Derivative (14b)CytotoxicityMDA-MB-231 (Breast Cancer)>5[14]
Hydroxyfuranone DerivativeDPPH Radical Scavenging-57[11]
Hydroxyfuranone DerivativeSuperoxide Anion Quenching-49[11]

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol: MTT Assay for Cancer Cell Cytotoxicity

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • N-(4-hydroxyphenyl) furan derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[3]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • N-(4-hydroxyphenyl) furan derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Resazurin solution (optional, as a viability indicator)

Step-by-Step Procedure:

  • Compound Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm. If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates bacterial growth.

Future Perspectives and Conclusion

The N-(4-hydroxyphenyl) furan scaffold is a highly promising platform for the development of novel therapeutics. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight its versatility.[1][2][3] Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and phenyl rings to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Drug Delivery Systems: Exploring advanced formulations to improve bioavailability and target-specific delivery of these derivatives.[3]

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.
  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules.
  • New 3- and 4-hydroxyfuranones as anti-oxidants and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules.
  • SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. Asian Journal of Pharmaceutical and Clinical Research.
  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. European Journal of Medicinal Chemistry.
  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and biological activity studies of furan derivatives.
  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity.
  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Synthesis and antimicrobial activity of new furan deriv

Sources

Troubleshooting & Optimization

Removing unreacted 4-aminophenol from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Organic Synthesis Technical Support Center.

Ticket Subject: Removal of unreacted 4-aminophenol (4-AP) from amide coupling products. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Removing unreacted 4-aminophenol (4-AP) is a notorious challenge in amide synthesis (e.g., paracetamol derivatives). The difficulty arises from its amphoteric nature (containing both basic amine and acidic phenol groups) and its high susceptibility to oxidative degradation , which generates persistent pink/brown quinone imine impurities.

This guide provides three validated workflows to isolate your amide product, ranging from standard extractions to advanced scavenging protocols.

Module 1: The Solubility & pKa Landscape

Understanding the enemy is the first step to removal.

To separate 4-AP from your amide, you must exploit the ionization differences. Your amide is likely neutral, whereas 4-AP can be manipulated into a salt.

Table 1: Physicochemical Properties of 4-Aminophenol

PropertyValueImplication for Workup
pKa (Amine) ~5.48At pH < 3.5, the amine protonates (

), becoming water-soluble.
pKa (Phenol) ~10.30At pH > 12, the phenol deprotonates (

), becoming water-soluble.
Water Solubility 1.5 g/100 mL (25°C)Moderately soluble; requires reactive extraction, not just simple washing.
Oxidation HighRapidly forms colored quinone imines in air/basic conditions.

Critical Insight: While 4-AP is soluble in base (pH > 12), avoid basic workups if possible. High pH promotes rapid oxidation of 4-AP into dark tarry impurities and may hydrolyze your newly formed amide bond. Acidic extraction is the gold standard.

Module 2: The Standard Protocol (Acidic Extraction)

Best for: Stable amides soluble in organic solvents (EtOAc, DCM).

This protocol forces 4-AP into the aqueous layer by protonating the amine.[1]

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a non-polar organic solvent (Ethyl Acetate is preferred over DCM due to better phase separation).

  • The Acid Wash: Wash the organic layer with 1M HCl (3 x volumes).

    • Mechanism:[2][3][4] The pH of 1M HCl is ~0. This is well below the amine pKa (5.48). 4-AP converts to the hydrophilic hydrochloride salt (

      
      ).
      
  • The Brine Wash: Wash the organic layer once with saturated brine to remove entrained acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
Visual Logic: Acid Extraction Pathway

ExtractionLogic Start Crude Mixture (Amide + 4-AP) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash with 1M HCl (pH ~0) Solvent->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Neutral Amide) Separation->OrgLayer Retain AqLayer Aqueous Layer (Protonated 4-AP Salt) Separation->AqLayer Discard Final Pure Amide Product OrgLayer->Final Dry & Concentrate

Figure 1: Logical flow for the removal of amphoteric amines via pH manipulation.

Module 3: Troubleshooting Color (The "Pink/Brown" Issue)

Issue: The product is pure by NMR but has a persistent pink or brown tint.

Diagnosis: This is not 4-AP itself, but quinone imine or polymeric dyes formed by the oxidation of trace 4-AP. These are highly conjugated and visible even at ppm levels.

The Reductive Bleaching Protocol

Standard carbon filtration often fails here. You must chemically reduce the colored quinone back to a colorless state or water-soluble form.

  • Dissolution: Dissolve crude solid in a water-miscible solvent (e.g., Ethanol or Methanol/Water mix).

  • Reagent Addition: Add Sodium Dithionite (

    
    )  (approx. 10-20 wt% relative to crude mass) and Activated Carbon .
    
  • Heat: Heat to reflux for 15 minutes.

    • Mechanism:[2][3][4] Dithionite reduces the colored quinoid double bonds. Carbon adsorbs the organic impurities.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool. The amide should crystallize out as a white solid.

Module 4: Advanced Scavenging (When Extraction Fails)

Best for: Water-soluble amides or acid-sensitive products.

If your amide is water-soluble, you cannot use the extraction method in Module 2. Instead, use a solid-supported scavenger .

Recommended Resin: Polymer-supported Isocyanate (PS-Isocyanate) or Aldehyde.

  • Mechanism: The resin reacts covalently only with the nucleophilic amine of 4-AP. The amide product (which is non-nucleophilic) remains in solution.

Protocol:

  • Dissolve crude mixture in dry THF or DCM.

  • Add PS-Isocyanate resin (2-3 equivalents relative to expected impurity).

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours.

  • Filter the resin.[5][6] The filtrate contains the pure amide.

Visual Logic: Scavenging Mechanism

Scavenging Impurity 4-AP (Nucleophile) Resin PS-Isocyanate Resin (Electrophile) Impurity->Resin Attacks Complex Covalent Resin-Impurity Complex (Solid) Resin->Complex Traps Impurity Product Amide Product (In Solution) Complex->Product Filtration separates

Figure 2: Chemoselective removal of amines using functionalized polymer resins.

Module 5: Analytical Verification (QC)

How do I confirm it's actually gone?

Standard UV detection at 254 nm can be misleading because 4-AP absorbs weakly compared to aromatic amides.

  • TLC Stain: Use Ferric Chloride (

    
    ) .
    
    • Result: Phenols (like 4-AP) turn an intense violet/blue. Your amide (if the phenol is acylated) will not stain, or stain differently.

  • HPLC:

    • Monitor at 210-220 nm (low UV) where the aniline absorption is stronger.

    • 4-AP is very polar; it will elute near the solvent front (dead volume) on standard C18 columns. Ensure your integration window captures the early peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

  • Ellis, F. (2002).Paracetamol: a curriculum resource. Royal Society of Chemistry.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Biotage (2024).Strategies for Work-up and Purification: Scavenging Techniques.

Sources

Technical Support Center: Stability & Handling of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity:

  • IUPAC Name: N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

  • CAS Number: 4104-33-0[1]

  • Molecular Formula: C₁₁H₉NO₃[1]

  • Molecular Weight: 217.22 g/mol

Executive Summary: Stability Profile

This compound presents a dual-stability challenge due to its hybrid structure: an acid-sensitive furan ring and an oxidation-prone phenolic amide .

ParameterStability StatusCritical Note
Solid State StableStore at -20°C, desiccated, protected from light.
Solution (DMSO) ModerateStable for ~1 month at -20°C if anhydrous and degassed.
Solution (Aqueous) Poor Prone to rapid oxidation (pH > 7) and hydrolysis (pH < 4).
Light Sensitivity HighPhenolic moiety promotes photo-oxidation. Use amber vials.
Oxidation Very High Solutions turn pink/brown due to quinone imine formation.

Solubility & Stock Preparation

Common Issue: Users often attempt to dissolve this compound directly in aqueous buffers, resulting in suspension rather than solution, or immediate precipitation upon dilution.

Solubility Data (Estimated)
SolventSolubility LimitRecommendation
Water (pH 7) < 0.1 mg/mLNot Recommended for stock preparation.
DMSO ~20–50 mg/mLPrimary Solvent. Use anhydrous (≥99.9%).
Ethanol ~5–10 mg/mLSecondary choice; evaporates during storage.
DMF ~20–50 mg/mLGood alternative, but harder to remove than Ethanol.
Protocol: Preparing a Stable Stock Solution (10 mM)
  • Weighing: Weigh the solid rapidly; avoid prolonged exposure to humid air.

  • Solvent: Use anhydrous DMSO .

    • Expert Tip: Sparge the DMSO with Nitrogen or Argon gas for 5 minutes prior to use to remove dissolved oxygen. This is critical to prevent the "pinking" effect.

  • Dissolution: Vortex for 1 minute. If particles persist, sonicate at ambient temperature for max 5 minutes. Avoid heating >40°C.

  • Storage: Aliquot immediately into amber glass vials (avoid plastic if possible to prevent leaching/adsorption). Store at -20°C or -80°C.

Degradation Mechanisms & Troubleshooting

Understanding why the compound degrades allows you to prevent it.[2] This molecule has two primary "kill switches":

A. Oxidative Degradation (The "Pink Solution" Problem)

The p-hydroxyphenyl (phenol) group is electron-rich. In the presence of dissolved oxygen and light, it oxidizes to form a quinone imine species.

  • Visual Indicator: Solution turns faint pink

    
     brown 
    
    
    
    black precipitate.
  • Trigger: High pH (basic conditions promote phenolate formation, which oxidizes faster) and air exposure.

B. Acid-Catalyzed Hydrolysis

The furan ring acts as a masked 1,4-dicarbonyl system. Under acidic conditions (pH < 4), the furan ring opens, destroying the pharmacophore and generating reactive aldehydes (e.g., levulinic acid derivatives).

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Legend Compound N-(4-Hydroxyphenyl)- 5-methylfuran-2-carboxamide (Active) Oxidation Oxidation (Air/Light/Basic pH) Compound->Oxidation Acid Acid Hydrolysis (pH < 4) Compound->Acid Quinone Quinone Imine (Pink/Brown Color) Oxidation->Quinone -2H, -2e- Polymer Insoluble Polymer (Dark Precipitate) Quinone->Polymer Polymerization RingOpen Ring-Opened Diketones Acid->RingOpen Furan Cleavage Cleavage Amide Cleavage (p-Aminophenol + Furoic Acid) Acid->Cleavage Amide Hydrolysis key Blue: Active Compound | Yellow: Stressor | Red: Toxic/Inactive Product

Figure 1: Primary degradation pathways.[1][3] The oxidative pathway (top) is the most common cause of visible discoloration in laboratory settings.

Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO turned pink after 3 days at room temperature. Is it still usable?

Status: Compromised.

  • Diagnosis: The pink color indicates the formation of quinone imine oxidation products. While the % purity might still be >90%, these oxidation products are often cytotoxic and reactive electrophiles (Michael acceptors) that can interfere with biological assays.

  • Fix: Discard. Prepare fresh stock using degassed DMSO and store under inert gas (Argon/Nitrogen).

Q2: I see a new peak at RRT 0.85 in my HPLC chromatogram.

Status: Degradation Detected.

  • Diagnosis: If your mobile phase is acidic (e.g., 0.1% TFA), on-column degradation of the furan ring can occur, or it may be a hydrolysis product (5-methyl-2-furoic acid).

  • Fix:

    • Switch to a milder modifier like Formic Acid (0.1%) or Acetic Acid.

    • Ensure autosampler temperature is set to 4°C, not ambient.

    • Check if the sample solvent matches the mobile phase.

Q3: Can I use this compound in cell culture media (pH 7.4) for 48 hours?

Status: Proceed with Caution.

  • Risk: At pH 7.4, the phenol is partially ionized, accelerating oxidation.

  • Protocol:

    • Add the compound to the media immediately before use.

    • Consider adding an antioxidant to the media if the assay permits (e.g., 50 µM Ascorbic Acid or SOD).

    • Run a "Media Only" control (compound in media, no cells) and analyze by HPLC at t=0 and t=48h to quantify loss.

Analytical Validation (HPLC)

To verify the stability of your specific batch, use the following generic HPLC conditions adapted for polar-aromatic amides.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use TFA if possible)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (phenol)
Retention Compound is moderately polar; expect elution in the middle of the gradient (~40-60% B).[1][4]

Decision Tree: Handling & Storage

HandlingFlowchart Start Start: Solid Compound Storage Long Term Storage: -20°C, Desiccated, Dark Start->Storage Exp Ready for Experiment? Storage->Exp Solvent Select Solvent: DMSO (Preferred) or Ethanol Exp->Solvent Yes Degas CRITICAL STEP: Degas solvent (N2/Ar sparge) Solvent->Degas Dissolve Dissolve & Vortex (Max 40°C) Degas->Dissolve Usage Immediate Use? Dissolve->Usage Dilute Dilute into Buffer (Keep pH 5-7.5) Usage->Dilute Yes Aliquot Aliquot & Freeze (-80°C recommended) Usage->Aliquot No (Stock)

Figure 2: Workflow for maximizing compound longevity.

References

  • PubChem. (2025).[1] N-(4-hydroxyphenyl)furan-2-carboxamide (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[2] Stability issues of furan rings in acidic or basic conditions.[2] (General reference on furan acid-sensitivity). Link

  • Yang, X., et al. (2013). Electrochemical and Spectroscopic Analysis of p-Aminophenol Oxidation. (Mechanistic basis for the oxidative instability of the phenolic amide moiety). Journal of Electroanalytical Chemistry. Link

  • Dunlop, A. P. (1948). Furfural Formation and Behavior.[2][4][5][6] (Classic text on furan ring opening kinetics). Industrial & Engineering Chemistry. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide and a Comparative Analysis of Alternative Analytical Techniques

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but the bedrock of drug safety and efficacy. This compound is a key intermediate whose structural integrity and purity are paramount. This guide provides a comprehensive analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for structural elucidation.

Furthermore, we will objectively compare the capabilities of 1H NMR with other prevalent analytical methods—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This comparative framework is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategies for quality control and characterization.

Part 1: Structural Elucidation by 1H NMR Spectroscopy

1H NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure.[1] It works by probing the magnetic properties of hydrogen nuclei (protons), yielding precise information about their chemical environment, proximity to other nuclei, and relative abundance.

Molecular Structure of this compound

The first step in any spectral analysis is a thorough understanding of the molecule's architecture.

cluster_furan 5-Methylfuran-2-carboxamide Moiety cluster_phenyl 4-Hydroxyphenyl Moiety Furan_C1 C Furan_O O Furan_C1->Furan_O Amide_C C=O Furan_C1->Amide_C Furan_C4 C Furan_O->Furan_C4 Furan_C2 C Furan_C2->Furan_C1 Furan_H1 H Furan_C2->Furan_H1 Furan_C3 C Furan_C3->Furan_C2 Furan_H2 H Furan_C3->Furan_H2 Furan_C4->Furan_C3 Methyl_C CH₃ Furan_C4->Methyl_C Amide_N N-H Amide_C->Amide_N Phenyl_C1 C Amide_N->Phenyl_C1 Amide Bond Phenyl_C2 C Phenyl_C1->Phenyl_C2 Phenyl_C3 C Phenyl_C2->Phenyl_C3 Phenyl_H1 H Phenyl_C2->Phenyl_H1 Phenyl_C4 C Phenyl_C3->Phenyl_C4 Phenyl_H2 H Phenyl_C3->Phenyl_H2 Phenyl_C5 C Phenyl_C4->Phenyl_C5 Hydroxy_O O-H Phenyl_C4->Hydroxy_O Phenyl_C6 C Phenyl_C5->Phenyl_C6 Phenyl_H3 H Phenyl_C5->Phenyl_H3 Phenyl_C6->Phenyl_C1 Phenyl_H4 H Phenyl_C6->Phenyl_H4

Caption: Molecular structure of this compound.

Predicted 1H NMR Spectral Assignments

The analysis of an amide's 1H NMR spectrum can be complex due to the partial double bond character of the C-N bond, which can restrict rotation.[2] For this molecule, we can predict the following signals, assuming analysis in a solvent like DMSO-d6, which is ideal for observing exchangeable protons (NH and OH).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH (Hydroxyl)~9.5 - 10.0Singlet (s)1HThe phenolic proton is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet.
-NH (Amide)~10.0 - 10.2Singlet (s)1HThe amide proton is deshielded and its signal is often broad due to quadrupole effects from the nitrogen atom. Its chemical shift is also solvent-dependent.[3]
H-Ar (Phenyl, ortho to NH)~7.5 - 7.7Doublet (d)2HThese protons are deshielded by the electron-withdrawing amide group and are coupled to the meta protons, resulting in a doublet.
H-Ar (Phenyl, meta to NH)~6.7 - 6.9Doublet (d)2HThese protons are shielded by the electron-donating hydroxyl group and are coupled to the ortho protons, appearing as a doublet.
H-Furan (H-3)~7.2 - 7.3Doublet (d)1HThis furan proton is adjacent to the electron-withdrawing carboxamide group and coupled to H-4, appearing as a doublet.[3][4]
H-Furan (H-4)~6.4 - 6.5Doublet (d)1HThis furan proton is adjacent to the electron-donating methyl group and coupled to H-3, resulting in a doublet at a more upfield position.[5]
-CH₃ (Methyl)~2.3 - 2.4Singlet (s)3HThe methyl group protons are not coupled to any other protons and thus appear as a singlet.
Experimental Protocol: 1H NMR Spectroscopy

The following protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen for its ability to solubilize a wide range of organic compounds and, crucially, to slow the chemical exchange of labile protons (NH and OH), allowing for their observation as distinct signals.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum on a 400 MHz (or higher) spectrometer at room temperature.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve standard 3. Add TMS Standard dissolve->standard transfer 4. Transfer to NMR Tube standard->transfer acquire 5. Acquire Spectrum (≥400 MHz Spectrometer) transfer->acquire process 6. Process FID (Fourier Transform) acquire->process correct 7. Phase & Baseline Correct process->correct integrate 8. Integrate Signals correct->integrate assign 9. Assign Peaks to Protons integrate->assign

Caption: Standard workflow for 1H NMR spectrum analysis.

Part 2: Comparison with Alternative Analytical Techniques

While 1H NMR is the gold standard for structural elucidation, a comprehensive quality control strategy often involves orthogonal techniques.[7] Methods like HPLC, LC-MS, and FT-IR provide complementary information.[8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique widely used to determine the purity and quantify components in a mixture.[1][8][9]

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components separate based on their differential partitioning between the two phases. A UV detector measures the absorbance of the eluting compounds.

  • Application: Ideal for routine purity checks, stability studies, and quantifying the main component against known impurities.[10]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength of maximum absorbance for the compound.

  • Data Analysis: The retention time is used for identification (against a standard), and the peak area is used for quantification. Purity is often expressed as area percent.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it the premier tool for identifying trace-level and unknown impurities.[11][12]

  • Principle: The eluent from the HPLC column is directed into the ion source of a mass spectrometer, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

  • Application: Provides molecular weight confirmation of the main peak and structural information about unknown impurities, which is critical for impurity profiling.[8][11]

  • Sample Preparation & Chromatography: Follow the same procedure as for HPLC-UV.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in both positive and negative modes to ensure detection of all components.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A range appropriate for the expected molecular weight and potential impurities (e.g., 100-1000 m/z).

  • Data Analysis: Correlate chromatographic peaks with their corresponding mass spectra to identify components. Fragmentation data (MS/MS) can be used for further structural elucidation of unknowns.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7]

  • Principle: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their functional groups (e.g., C=O stretch, N-H bend).

  • Application: Quickly confirms the presence of key functional groups (amide, hydroxyl, furan ring) and serves as a chemical fingerprint for identity confirmation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and compare the spectrum to a reference standard or library.

Comparative Guide: NMR vs. Alternatives

The choice of analytical technique depends on the specific question being asked—be it structural confirmation, purity assessment, or impurity identification.

Parameter1H NMR Spectroscopy HPLC-UV LC-MS FT-IR Spectroscopy
Primary Application Unambiguous structure elucidation, quantification (qNMR)Purity determination, quantificationImpurity identification, molecular weight confirmationFunctional group identification, identity confirmation
Structural Information Excellent . Provides detailed connectivity and stereochemistry.None . Provides retention time only.Good . Provides molecular weight and fragmentation data.Moderate . Confirms presence of functional groups.
Sensitivity Low to moderate (mg to µg range).[13][14]High (µg to ng range).Very High . The most sensitive technique (ng to pg range).[11][14]Moderate (mg range).
Quantitative Accuracy Excellent . Inherently quantitative as signal is directly proportional to molar concentration.Excellent . Highly reproducible and accurate with proper calibration.Poor to Moderate . Ionization efficiency varies greatly between compounds.Poor . Generally used for qualitative purposes.
Sample Throughput Low.High.Moderate to High.Very High.
Expertise Required High. Spectrum interpretation requires significant expertise.[15]Moderate.High.Low to Moderate.

Conclusion: An Integrated Approach

For the comprehensive analysis of this compound, no single technique is sufficient. A synergistic approach is optimal:

  • 1H NMR Spectroscopy serves as the definitive tool for initial structure confirmation and can be used for quantitative analysis (qNMR) of the final product.

  • HPLC-UV is the workhorse for routine quality control, offering reliable and high-throughput purity analysis throughout the manufacturing process.

  • LC-MS is indispensable for investigational work, such as identifying unknown impurities found during HPLC analysis or in stability studies.[11]

  • FT-IR Spectroscopy provides a rapid and straightforward method for identity verification at various stages, from incoming raw materials to the final intermediate.

By understanding the strengths and limitations of each method, drug development professionals can build a robust and compliant analytical strategy, ensuring the consistent quality and safety of pharmaceutical intermediates.

References

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024, October 1). Novasol Biotech. [Link]

  • On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. (n.d.). De Gruyter. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, February 15). Dovepress. [Link]

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8). ResolveMass Laboratories Inc. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed. (2013, March 15). PubMed. [Link]

  • a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, September 1). World Journal of Pharmaceutical Research. [Link]

  • Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. The... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Comparison of NMR and MS | Metabolomics - EMBL-EBI. (n.d.). European Bioinformatics Institute. [Link]

  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E. (2021, April 23). Royal Society of Chemistry. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... - SpringerLink. (n.d.). Springer. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0259110) - NP-MRD. (n.d.). NP-MRD. [Link]

  • N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3 | CID 565703 - PubChem. (n.d.). PubChem. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022, December 2). MDPI. [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives - CSIR-NIScPR. (2025, July 24). CSIR-NIScPR. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022, November 12). MDPI. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019, May 8). Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022, September 29). Open Access Journals. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis and Characterization of Partial Biobased Furan Polyamides - DTIC. (n.d.). Defense Technical Information Center. [Link]

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Comparison of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide vs Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard analgesic Paracetamol (Acetaminophen) and the structural analog N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide (referred to herein as 5-MF-APAP ).

This analysis is designed for researchers investigating non-opioid analgesics with improved safety profiles, specifically targeting the mitigation of NAPQI-mediated hepatotoxicity associated with paracetamol.

Executive Summary: The Case for Structural Modification

Paracetamol (Acetaminophen/APAP) is the first-line analgesic for mild-to-moderate pain. However, its safety window is narrowed by the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) via CYP2E1.

5-MF-APAP represents a strategic bioisosteric replacement where the acetamide group of paracetamol is substituted with a 5-methylfuran-2-carboxamide moiety.

  • Hypothesis: The introduction of the electron-rich, lipophilic furan ring aims to:

    • Enhance blood-brain barrier (BBB) permeability (via increased LogP).

    • Alter the metabolic pathway, potentially reducing the formation of quinone imines by sterically or electronically hindering the N-hydroxylation step required for toxicity.

    • Maintain analgesic efficacy via the conserved p-aminophenol pharmacophore.

Chemical Profile & Physicochemical Comparison[1][2][3]

The following table contrasts the fundamental properties of the standard drug against the target analog.

FeatureParacetamol (APAP)5-MF-APAP (Target Analog)Impact Analysis
IUPAC Name N-(4-hydroxyphenyl)acetamideThis compoundCore Scaffold: p-Aminophenol (Conserved)
Formula C₈H₉NO₂C₁₂H₁₁NO₃Molecular Weight: Increased by ~66 Da
MW 151.16 g/mol 217.22 g/mol Remains within "Rule of 5" limits.
LogP (Pred.) 0.46~2.1 - 2.5Lipophilicity: Significantly higher. Predicts better CNS penetration.
H-Bond Donors 22Identical (Phenol OH + Amide NH).
Electronic Nature Acetyl (Electron Withdrawing)Furoyl (Aromatic, Electron Rich)Furan ring may act as a radical scavenger but introduces risk of ring oxidation.

Synthetic Pathway & Protocol

To evaluate 5-MF-APAP, high-purity material is required. The following protocol utilizes a Schotten-Baumann-type acylation, optimized to prevent O-acylation of the phenol.

Reaction Scheme (DOT Visualization)

Synthesis SM1 4-Aminophenol (Nucleophile) INT Tetrahedral Intermediate SM1->INT Nucleophilic Attack SM2 5-Methyl-2-furoyl Chloride (Electrophile) SM2->INT PROD 5-MF-APAP (Target Amide) INT->PROD Elimination BYPROD HCl (Scavenged by Base) INT->BYPROD

Figure 1: Synthetic pathway for the preparation of 5-MF-APAP via acyl chloride coupling.

Experimental Protocol: Synthesis of 5-MF-APAP

Reagents:

  • 4-Aminophenol (1.0 eq, 10 mmol)

  • 5-Methyl-2-furoyl chloride (1.1 eq, 11 mmol) [Prepared in situ from acid using SOCl₂ if commercial chloride is unavailable]

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-aminophenol (1.09 g, 10 mmol) in anhydrous THF (20 mL).

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm and minimizes O-acylation side reactions.

  • Acylation: Dropwise add 5-methyl-2-furoyl chloride (1.59 g, 11 mmol) dissolved in THF (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the pure amide.

Mechanistic & Metabolic Comparison

The safety profile of paracetamol is dictated by its metabolism. The comparison below highlights how the furan ring alters this pathway.

Metabolic Fate Diagram (DOT Visualization)

Metabolism cluster_APAP Paracetamol (Standard) cluster_Target 5-MF-APAP (Target) APAP Paracetamol CYP CYP2E1 APAP->CYP NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI Oxidation GSH Glutathione Conjugation (Detoxification) NAPQI->GSH Normal Dose NECROSIS Hepatocellular Necrosis (GSH Depletion) NAPQI->NECROSIS Overdose TARGET 5-MF-APAP CYP_T CYP450 TARGET->CYP_T STABLE Stable Glucuronide TARGET->STABLE Direct Conjugation FURAN_OX Furan Ring Oxidation (Cis-2-butene-1,4-dial?) CYP_T->FURAN_OX Bioactivation Risk?

Figure 2: Divergent metabolic pathways. Paracetamol forms NAPQI; 5-MF-APAP risks furan ring opening but avoids direct quinone imine formation.

Critical Analysis:

  • Paracetamol: Toxicity is driven by the N-hydroxylation of the amide nitrogen.

  • 5-MF-APAP: The bulky furoyl group may sterically hinder N-hydroxylation. However, furan rings are "structural alerts" in medicinal chemistry. They can be oxidized by CYP450 to reactive enedials (e.g., cis-2-butene-1,4-dial), which are hepatotoxic. The 5-methyl substitution is a crucial design element intended to block the metabolic "soft spot" at the 5-position of the furan ring, potentially improving safety over unsubstituted furan derivatives [1].

Biological Evaluation Protocols

To objectively compare performance, the following standardized assays must be performed.

A. Efficacy: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test measures the reduction in inflammatory pain response, a primary indication for paracetamol-like drugs.

  • Animals: Male Swiss albino mice (20–25 g), n=6 per group.

  • Groups:

    • Vehicle Control (CMC 0.5%)

    • Paracetamol (100 mg/kg, p.o.)

    • 5-MF-APAP (50, 100, 200 mg/kg, p.o.)

  • Induction: 60 minutes post-drug administration, inject 0.6% acetic acid (10 mL/kg, i.p.).

  • Measurement: Count the number of "writhes" (abdominal constrictions) for 20 minutes, starting 5 minutes post-injection.

  • Calculation:

    
    
    
B. Safety: In Vitro Hepatotoxicity (LDH Leakage)

This is the "Go/No-Go" decision gate. It directly compares cell death caused by the compounds.

  • Cell Model: Primary Rat Hepatocytes or HepG2 cells.

  • Treatment: Incubate cells with varying concentrations (0.1 mM – 10 mM) of Paracetamol and 5-MF-APAP for 24 hours.

  • Assay: Collect supernatant. Measure Lactate Dehydrogenase (LDH) activity using a standard colorimetric kit (conversion of lactate to pyruvate coupled with NAD+ reduction).

  • Endpoint: A lower % LDH release for 5-MF-APAP compared to Paracetamol at equimolar concentrations indicates a superior safety profile.

Expected Results & Interpretation

Based on Structure-Activity Relationships (SAR) of similar furan-carboxamides [2, 3]:

ParameterParacetamol5-MF-APAP (Predicted)Interpretation
Analgesic Potency (ED50) ~100 mg/kgLower (<80 mg/kg) Higher lipophilicity likely improves CNS distribution, potentially increasing potency.
Duration of Action Short (t½ ~2-3h)Extended Metabolic stability of the amide bond may be enhanced by the conjugated furan system.
Hepatotoxicity (LD50) High risk at overdoseVariable Success depends on the stability of the 5-methylfuran ring. If the ring resists oxidation, toxicity will be significantly lower than APAP.

Conclusion for Researchers: 5-MF-APAP is a viable candidate for "Super-Paracetamol" development. The critical research question is not efficacy (which is highly probable), but whether the 5-methyl group sufficiently blocks furan-mediated toxicity . If the LDH assay shows reduced cytotoxicity, this compound warrants advancement to in vivo pharmacokinetic profiling.

References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Tung, Y. T., et al. (2014). Anti-inflammatory activities of methyl-5-(hydroxymethyl)-2-furan carboxylate from Antrodia camphorata. International Immunopharmacology, 19(1), 1-7. Link

  • Vazzana, I., et al. (2004). Aromatic amides as new heme-iron ligands: synthesis and biological evaluation of N-(4-hydroxyphenyl)-benzamides and -heteroarylamides. Journal of Medicinal Chemistry, 47(10), 2638-2644. Link

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link

Sources

Antimicrobial activity screening of 5-methylfuran-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Antimicrobial Profiling of 5-Methylfuran-2-Carboxamide Derivatives

Executive Summary

This technical guide evaluates the antimicrobial efficacy of 5-methylfuran-2-carboxamide derivatives , a class of heterocyclic compounds emerging as alternatives to traditional fluoroquinolones. While standard antibiotics (e.g., Ciprofloxacin) face rising resistance, these furan-based scaffolds offer a dual mechanism of action—targeting DNA Gyrase B (GyrB) and disrupting Quorum Sensing (LasR) .

This guide objectively compares these derivatives against Standard-of-Care (SoC) antibiotics, detailing synthesis pathways, Minimum Inhibitory Concentration (MIC) protocols, and Structure-Activity Relationships (SAR).

The Pharmacophore & Rationale

The 5-methylfuran-2-carboxamide core is distinct from the 5-nitrofuran scaffold found in Nitrofurantoin. While the nitro group confers high potency, it is associated with mutagenicity. The 5-methyl substitution offers a safer toxicity profile while maintaining lipophilicity essential for penetrating bacterial cell walls.

Key Competitive Advantages:

  • Target Specificity: Unlike fluoroquinolones that target the DNA-cleavage core of Gyrase A, these carboxamides primarily target the ATPase domain of Gyrase B , bypassing common resistance mechanisms.

  • Biofilm Inhibition: Derivatives coupled with triazoles or hydrazides show significant anti-quorum sensing activity against P. aeruginosa, a capability lacking in many standard antibiotics.

Comparative Efficacy (Experimental Data)

The following data aggregates performance metrics from recent high-impact screenings. Note that "Derivative A" represents an optimized 5-methylfuran-2-carboxamide coupled with an electron-withdrawing phenyl group (e.g., 4-chlorophenyl).

Table 1: Comparative MIC Ranges (μg/mL)

OrganismStrain Type5-Methyl Derivative ACiprofloxacin (SoC)Fluconazole (SoC)Performance Verdict
S. aureus Gram (+)1.2 – 4.00.12 – 0.5N/ACompetitive. Effective against MRSA strains where fluoroquinolones fail.
E. coli Gram (-)16 – 320.004 – 0.015N/AModerate. Lower permeability through Gram(-) porins limits efficacy compared to SoC.
P. aeruginosa Gram (-)64 – 1280.25 – 1.0N/AWeak Bactericidal. However, exhibits strong anti-biofilm activity at sub-MIC levels.
C. albicans Fungal8.0 – 16.0N/A0.25 – 1.0Moderate. Useful as a lead structure but less potent than azoles.

Critical Insight: While these derivatives often show higher MICs than Ciprofloxacin for Gram-negative bacteria, their value lies in restoring sensitivity in resistant strains or preventing biofilm formation, rather than pure bactericidal potency.

Mechanism of Action (In Silico & In Vitro)

The primary mechanism involves competitive inhibition of the ATP-binding pocket of bacterial DNA Gyrase B.

MoA_Pathway Compound 5-Methylfuran-2-carboxamide Entry Cell Wall Permeation (Lipophilic Entry) Compound->Entry Target DNA Gyrase B (GyrB) ATPase Domain Entry->Target Primary Route LasR LasR Receptor (Quorum Sensing) Entry->LasR Secondary Route (Gram -) Competition Competes with ATP Target->Competition Inhibition Inhibition of DNA Supercoiling Competition->Inhibition Death Bacterial Cell Death (Replication Arrest) Inhibition->Death Biofilm Inhibition of Virulence Factors (Pyocyanin/Protease) LasR->Biofilm Disrupts signal

Figure 1: Dual mechanism of action targeting DNA replication (GyrB) and virulence signaling (LasR).

Experimental Protocols

To ensure reproducibility and adherence to CLSI M07-A10 standards, follow this validated workflow.

Phase 1: Synthesis & Purification
  • Activation: React 5-methylfuran-2-carboxylic acid with Thionyl Chloride (

    
    ) at reflux (3h) to generate the acid chloride.
    
  • Coupling: Add the acid chloride dropwise to a solution of the appropriate amine (0.01 mol) and Triethylamine (

    
    ) in Dichloromethane (DCM) at 0°C.
    
  • Purification: Wash with

    
    , dry over 
    
    
    
    , and recrystallize from Ethanol.
    • Quality Control: Confirm structure via

      
      H-NMR and Mass Spectrometry (ESI-MS). Purity must be >95% for biological assays.
      
Phase 2: Antimicrobial Screening (Broth Microdilution)
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Prep: Dissolve derivative in 100% DMSO (Stock: 10 mg/mL). Dilute serially in CAMHB (Final DMSO concentration < 1% to prevent solvent toxicity).

  • Incubation: 37°C for 16–20 hours (Bacteria) or 24–48 hours (Fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth .[1][2]

    • Validation: Include Ciprofloxacin and a solvent control (DMSO only) in every plate.

Experimental_Workflow cluster_0 Synthesis cluster_1 Screening (CLSI M07) S1 Acid Activation (SOCl2) S2 Amide Coupling (DCM/Et3N) S1->S2 S3 Recrystallization (>95% Purity) S2->S3 P1 DMSO Stock (10 mg/mL) S3->P1 QC Pass P2 Serial Dilution (96-well Plate) P1->P2 P3 Inoculation (5x10^5 CFU/mL) P2->P3 P4 MIC Readout (OD600 or Visual) P3->P4

Figure 2: Standardized workflow from chemical synthesis to biological validation.

Structure-Activity Relationship (SAR)

Optimizing the 5-methylfuran-2-carboxamide scaffold requires strategic substitution.

  • The 5-Methyl Group (Core):

    • Function: Provides stability and moderate lipophilicity.

    • Comparison: Less potent than 5-nitro, but significantly less cytotoxic to mammalian cells (HepG2/Vero lines).

  • The Amide Linker:

    • Requirement: Secondary amides (-CONH-) are essential for hydrogen bonding with the Asp73 residue in the GyrB active site. N-methylation reduces activity.

  • The Aryl Side Chain (R-Group):

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO2, or -CF3 at the para position of the phenyl ring significantly increase antibacterial activity by enhancing hydrophobic interaction with the enzyme pocket.

    • Bulky Groups: Large groups (e.g., naphthyl) often decrease activity against Gram-negative bacteria due to inability to pass through porin channels.

References

  • CLSI. (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4] CLSI document M07-A10.[4] Clinical and Laboratory Standards Institute.[3][4][5][6] Link

  • Sweidan, K., et al. (2022).[7] "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Letters in Organic Chemistry. Link

  • Al-Wahaibi, L.H., et al. (2023). "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives." Molecules. Link

  • Ezelarab, H.A.A., et al. (2015). "Design and Biological Evaluation of Furan/Pyrrole/Thiophene-2-carboxamide Derivatives as Efficient DNA GyraseB Inhibitors." Chemical Biology & Drug Design. Link

  • Phutdhawong, W.S., et al. (2019). "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental Journal of Chemistry. Link

Sources

Melting point determination of pure N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Melting Point Determination of N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide: A Methodological Comparison Guide

Executive Summary

This compound is a structural analog of acetaminophen (Paracetamol) incorporating a 5-methylfuran moiety. As a pharmaceutical intermediate, its thermodynamic purity is a critical quality attribute (CQA). Unlike simple melting, this compound exhibits complex thermal behavior, including potential polymorphism and oxidative sensitivity at high temperatures.

This guide compares the Automated Optoelectronic Capillary Method (the "Product" / Industry Standard) against Differential Scanning Calorimetry (DSC) and Manual Thiele Tube methods. We provide experimental protocols to distinguish true phase transitions from decomposition events.

Methodological Comparison

The following table contrasts the three primary methods for determining the melting point (MP) of this compound.

FeatureAutomated Optoelectronic (Recommended) Differential Scanning Calorimetry (DSC) Manual Capillary (Thiele Tube)
Principle Light transmission change (turbidity to clear)Heat flow differential (Endothermic peak)Visual observation of phase change
Precision High (±0.3 °C)Very High (±0.1 °C)Low (±1.0–2.0 °C)
Sample Size 2–5 mg1–3 mg5–10 mg
Throughput High (3–6 samples/run)Low (1 sample/run)Low (1 sample/run)
Polymorph Detection Limited (Visual changes only)Excellent (Distinct endotherms)Poor
Decomposition Detectable (Darkening before melt)Detectable (Exothermic baseline shift)Difficult to distinguish
Cost/Run LowHigh (Consumables + N2 gas)Negligible

Experimental Protocol: Automated Optoelectronic Method

This protocol is designed for compliance with USP <741> and Ph. Eur. 2.2.14 .

Sample Preparation
  • Drying: Dry the sample at 60°C under vacuum for 4 hours to remove residual solvent (solvates can depress MP by 5–10°C).

  • Grinding: Gently triturate the sample in an agate mortar to a fine powder. Caution: Excessive force can induce polymorphic transitions in amides.

  • Packing: Fill the capillary to a height of 3 mm . Tap the capillary on a hard surface (or use the instrument's tamping function) to ensure a void-free pack. Loose packing causes uneven heat transfer and broadened ranges.

Instrument Parameters
  • Start Temperature: 190.0 °C (Estimated MP is ~205–210 °C based on structural analogs).

  • Ramp Rate:

    • Scout Run: 5.0 °C/min (to locate approximate range).

    • Quantitation Run:1.0 °C/min .

  • Stop Temperature: 220.0 °C.

Determination Criteria
  • Onset Point: The temperature at which liquid first appears (meniscus formation).

  • Clear Point: The temperature at which the sample becomes completely transparent (no solid opacity).

  • Decomposition Check: If the sample turns brown/black before melting, report as "Decomposition Point" (e.g., "208 °C (dec)").

Scientific Rationale & Causality

Why the Automated Method is the "Gold Standard" for this Compound

While DSC provides thermodynamic data (Enthalpy of Fusion,


), the Automated Capillary Method  is superior for routine QC of this compound for three reasons:
  • Visual Validation of Decomposition: Furan derivatives are prone to oxidative ring opening at high temperatures. Automated video playback allows the analyst to distinguish between melting (phase change) and charring (decomposition), which DSC can sometimes mask as a broad endotherm.

  • Throughput: In a synthetic campaign, analyzing 6 fractions simultaneously is critical for process optimization.

  • Regulatory Alignment: Most pharmacopeial monographs for amide intermediates specify capillary ranges.

Thermodynamic Logic (Van't Hoff Equation)

Impurities depress the melting point according to the freezing point depression law:



Where 

is the mole fraction of impurity. A wide melting range (>2.0 °C) in the capillary method is a direct proxy for

.

Visualization: Workflow & Decision Tree

The following diagram illustrates the decision logic for characterizing the thermal behavior of the compound.

MP_Determination Start Start: Crude N-(4-Hydroxyphenyl)- 5-methylfuran-2-carboxamide Dry Step 1: Vacuum Dry (60°C, 4h) Start->Dry Scout Step 2: Scout Run (5°C/min Ramp) Dry->Scout Decision Is Range > 3°C? Scout->Decision Recryst Recrystallize (EtOH/Water) Decision->Recryst Yes (Impure) Quant Step 3: Quant Run (1°C/min Ramp) Decision->Quant No (Pure) Recryst->Dry DSC_Check Optional: DSC Analysis (Polymorph Check) Quant->DSC_Check If anomalous Report Report MP Range (Onset - Clear Point) Quant->Report DSC_Check->Report

Caption: Workflow for Melting Point Determination and Purity Assessment.

Comparative Data (Experimental Simulation)

The table below demonstrates typical results for a 99.5% Pure Reference Standard vs. a 95% Crude Intermediate .

ParameterAutomated Capillary (Method A) DSC (Method B) Manual Thiele (Method C)
Pure Sample (99.5%) 208.5 – 209.2 °C (Sharp)Peak: 209.0 °C207 – 210 °C
Crude Sample (95.0%) 202.1 – 206.8 °C (Broad)Peak: 205.5 °C (Broad)200 – 206 °C
Observation Clear liquid meltSharp EndothermHard to see onset
Interpretation Validated PurityHigh CrystallinityApprox.[1][2] Purity

Note: Values are illustrative estimates based on structural analogs (e.g., N-(4-hydroxyphenyl)furan-2-carboxamide) as exact literature values for the 5-methyl derivative are proprietary or experimental.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.[3][4][5][6][7][8]14. Melting Point - Capillary Method.Link

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis. 6th Ed. Pearson Education, 2000. (Standard reference for organic characterization).[9]

  • PubChem. N-(4-hydroxyphenyl)furan-2-carboxamide (Analog Data). National Library of Medicine. Link

  • Westlab. Measuring the Melting Point - Principle and Methods.Link

Sources

Structural Validation of C12H11NO3 Scaffolds: A Comparative Guide to Elemental Analysis vs. HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation & Purity Analysis of C12H11NO3 Pharmacophores Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The C12H11NO3 Challenge

In drug development, the molecular formula C12H11NO3 (MW: 217.22 g/mol ) represents a "privileged scaffold" space occupied by several distinct bioactive classes, most notably Quinoline-3-carboxylic esters and Isoxazole derivatives .

While High-Resolution Mass Spectrometry (HRMS) has become the rapid-screening standard, Classical Combustion Analysis (CHN) remains the FDA-mandated "gold standard" for establishing bulk purity. This guide objectively compares these two analytical methodologies in the context of validating C12H11NO3 derivatives, providing experimental protocols, data interpretation frameworks, and a decision matrix for CMC (Chemistry, Manufacturing, and Controls) submission.

The Candidates: C12H11NO3 Isomers

To illustrate the analytical performance, we utilize two distinct C12H11NO3 isomers commonly encountered in medicinal chemistry libraries.

Compound IDChemical NameScaffold ClassTheoretical Mass
Candidate A Ethyl 4-hydroxy-2-quinolinecarboxylateQuinoline217.22 Da
Candidate B Ethyl 5-phenyl-3-isoxazolecarboxylateIsoxazole217.22 Da

Core Challenge: Both compounds share identical elemental composition and exact mass. Differentiating them requires structural spectroscopy (NMR), but quantifying their absolute purity requires a choice between Combustion Analysis (CHN) and Quantitative HRMS.

Comparative Analysis: CHN Combustion vs. HRMS
Method A: Classical Combustion Analysis (CHN)

The Bulk Purity Standard

Principle: The sample is combusted in an oxygen-rich environment (approx. 950–1200°C). Carbon is converted to CO₂, Hydrogen to H₂O, and Nitrogen to N₂/NOx. These gases are separated and quantified via thermal conductivity detection (TCD).

Experimental Protocol:

  • Desiccation: Dry C12H11NO3 samples in vacuo (P < 1 mbar) at 45°C for 12 hours to remove lattice solvents (e.g., EtOAc, DCM).

  • Weighing: Accurately weigh 2.0–5.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Introduce sample into the combustion reactor (e.g., Elementar vario EL cube).

  • Reduction: Gases pass through a copper reduction reactor (600°C) to convert NOx to N₂.

  • Detection: TCD measures signal vs. Acetanilide standard.

Data Profile (C12H11NO3):

ElementCalculated %Passing Range (+/- 0.4%)Failing Result (Example)Interpretation of Fail
Carbon 66.35% 65.95% – 66.75%64.10%Likely trapped solvent (e.g., DCM) or inorganic salt contamination.
Hydrogen 5.10% 4.70% – 5.50%5.80%Indicates retained moisture (H₂O) or incomplete drying.
Nitrogen 6.45% 6.05% – 6.85%6.00%Potential decomposition or synthesis impurity.

Expert Insight: The "±0.4% Rule" is the rigid acceptance criterion for the Journal of Medicinal Chemistry and regulatory bodies. A failure here often indicates that while the structure is correct, the bulk material is solvated or impure.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Molecular Identity Standard

Principle: Ionization (ESI/APCI) followed by orbital trapping (Orbitrap) or Time-of-Flight (Q-TOF) analysis to determine exact mass to within <5 ppm accuracy.

Experimental Protocol:

  • Dilution: Dissolve 0.1 mg C12H11NO3 in 1 mL MeOH (LC-MS grade).

  • Injection: Direct infusion or UPLC-MS (C18 column, H₂O/MeCN gradient + 0.1% Formic Acid).

  • Ionization: ESI Positive Mode (+).

  • Acquisition: Scan range 100–1000 m/z; Resolution > 60,000 (FWHM).

Data Profile (C12H11NO3):

ParameterTheoretical ValueExperimental FoundError (ppm)Result
[M+H]+ 218.0812218.0815+1.37Pass
[M+Na]+ 240.0631240.0629-0.83Pass
Isotope Pattern 100% (M), 13.2% (M+1)100% (M), 13.1% (M+1)N/APass

Expert Insight: HRMS confirms you have the correct molecule, but it is poor at quantifying how much of the powder is that molecule. It cannot easily detect inorganic salts (NaCl) or non-ionizable impurities that would lower the % purity in a CHN analysis.

Performance Matrix: Which Method to Choose?

The following table contrasts the operational performance of both methods for a drug development campaign targeting C12H11NO3 derivatives.

FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF)
Primary Utility Bulk Purity & Solvation StateStructural Confirmation (Exact Mass)
Sample Requirement High (2–5 mg, destructive)Low (<0.1 mg, minimal loss)
Detection Limit >95% Purity required for accurate fitTrace detection (pg levels)
Blind Spots Cannot distinguish Isomers (A vs B)Cannot detect inorganic salts/moisture
Regulatory Status Mandatory for New Chemical Entities (NCE)Mandatory for Structural Elucidation
Throughput Low (10 mins/sample)High (1-2 mins/sample)
Workflow Visualization

The following diagram illustrates the logical flow for validating a new C12H11NO3 derivative, integrating both methods to ensure scientific integrity.

G Start Synthesis of C12H11NO3 Candidate NMR 1H NMR Screening (Structure Check) Start->NMR HRMS HRMS Analysis (Confirm Formula C12H11NO3) NMR->HRMS Decision1 Mass Error < 5ppm? HRMS->Decision1 Dry Vacuum Drying (45°C, 12h) Decision1->Dry Yes Repurify Repurify (Recrystallization) Decision1->Repurify No (Wrong Product) CHN Combustion Analysis (CHN) (Purity Check) Dry->CHN Decision2 Within ±0.4%? CHN->Decision2 Fail_Solvent Recalculate for Solvates (e.g., +0.5 H2O) Decision2->Fail_Solvent No Pass Release for Biological Testing Decision2->Pass Yes Fail_Solvent->Pass If Solvate Confirmed Fail_Solvent->Repurify If Unacceptable

Figure 1: Integrated Analytical Workflow for C12H11NO3 Validation. This logic gate ensures that only structurally correct and chemically pure compounds progress to biological screening.

Critical Protocol: Handling "Failing" CHN Data

A common scenario with C12H11NO3 derivatives (particularly Quinoline esters) is a "Fail" in Carbon percentage due to trapped solvent.

Case Study: Ethyl 4-hydroxy-2-quinolinecarboxylate

  • Theoretical: C: 66.35%, H: 5.10%, N: 6.45%

  • Experimental Found: C: 65.10%, H: 5.25%, N: 6.30%

  • Diagnosis: The Carbon is low (-1.25%). This is characteristic of trapped water or inorganic salt (which has no Carbon).

  • Correction Calculation: If we hypothesize the sample is a hemi-hydrate (•0.5 H₂O):

    • New MW: 217.22 + 9.01 = 226.23

    • New Theoretical C: (144.13 / 226.23) = 63.71%

    • Result: The found 65.10% is now too high.

  • Alternative Hypothesis: Trapped Dichloromethane (DCM)?

    • Requires recalculation based on molar fraction of solvent observed in NMR.

Recommendation: Always run a Thermogravimetric Analysis (TGA) or a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) if CHN fails twice.

References
  • National Institutes of Health (NIH). (2020). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • AZoM. (2020).[1] The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. [Link]

  • Emery Pharma. (2025).[2] Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. [Link]

  • ResolveMass Laboratories. (2025). Advantages of HRMS in Pharmaceutical Analysis. [Link]

Sources

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Reactant of Route 1
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N-(4-Hydroxyphenyl)-5-methylfuran-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.